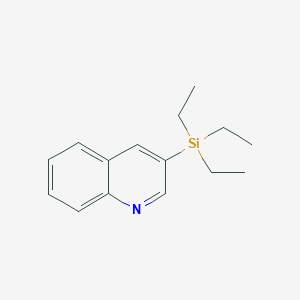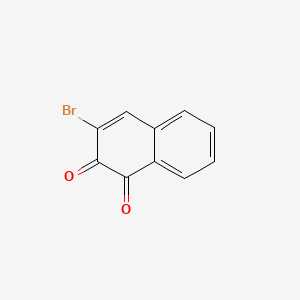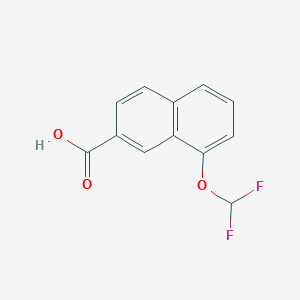
3-(Triethylsilyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triethylsilyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The addition of a triethylsilyl group to the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethylsilyl)quinoline typically involves the introduction of the triethylsilyl group to the quinoline structure. One common method is the reaction of quinoline with triethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Triethylsilyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and synthetic organic chemistry.
Applications De Recherche Scientifique
3-(Triethylsilyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Triethylsilyl)quinoline involves its interaction with specific molecular targets and pathways. The triethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its wide range of applications in medicinal and synthetic organic chemistry.
2-(Triethylsilyl)quinoline: Another derivative with the triethylsilyl group at a different position on the quinoline ring.
4-(Triethylsilyl)quinoline: Similar to 3-(Triethylsilyl)quinoline but with the triethylsilyl group at the 4-position.
Uniqueness: this compound is unique due to the specific positioning of the triethylsilyl group, which can influence its chemical reactivity and biological activity. The position of the triethylsilyl group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C15H21NSi |
|---|---|
Poids moléculaire |
243.42 g/mol |
Nom IUPAC |
triethyl(quinolin-3-yl)silane |
InChI |
InChI=1S/C15H21NSi/c1-4-17(5-2,6-3)14-11-13-9-7-8-10-15(13)16-12-14/h7-12H,4-6H2,1-3H3 |
Clé InChI |
SNAJGJCRUOYJJH-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=CC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate](/img/structure/B11871738.png)


![[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-](/img/structure/B11871755.png)

![2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-](/img/structure/B11871783.png)

![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11871797.png)


